molecular formula C11H16ClN B099101 Benzenemethanamine, N-butyl-3-chloro- CAS No. 16183-35-0

Benzenemethanamine, N-butyl-3-chloro-

Cat. No. B099101
CAS RN: 16183-35-0
M. Wt: 197.7 g/mol
InChI Key: GAAGRDXHAYEBJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “Benzenemethanamine, N-butyl-3-chloro-” consists of a benzene ring attached to a methanamine group with a butyl and a chlorine atom . The exact 3D structure can be viewed using specific software .

Scientific Research Applications

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamides (BTAs) have been highlighted for their importance across a wide range of scientific disciplines due to their simple structure and the detailed understanding of their supramolecular self-assembly behavior. These compounds have found applications in nanotechnology, polymer processing, and biomedical applications. The self-assembly of BTAs into one-dimensional, nanometer-sized rod-like structures, stabilized by threefold H-bonding, and their multivalent nature drive applications in the biomedical field, indicating the versatile use of benzene derivatives in supramolecular chemistry (Cantekin, de Greef, & Palmans, 2012).

Environmental Impact and Treatment

Research on parabens, esters of para-hydroxybenzoic acid with various alkyl groups, including benzyl, has provided insights into their environmental occurrence, fate, and behavior in aquatic environments. This research is crucial for understanding the environmental impact of chemical compounds and their derivatives, suggesting a research application in environmental science and pollution treatment for benzene derivatives (Haman, Dauchy, Rosin, & Munoz, 2015).

Chemical Decomposition Studies

The decomposition of Methyl Tert-Butyl Ether (MTBE) by adding hydrogen in a cold plasma reactor demonstrates the potential application of benzene derivatives in pollution control and chemical decomposition processes. Such studies can provide a foundation for researching the decomposition mechanisms and environmental detoxification of similar chemical compounds (Hsieh, Tsai, Chang, & Tsao, 2011).

Toxicology and Safety Assessment

Research on synthetic phenolic antioxidants (SPAs), including bisphenol derivatives, has shed light on their occurrence in the environment, human exposure, and toxicity. This research application is critical for evaluating the safety, toxicological profiles, and environmental impact of chemical compounds, which can extend to the assessment of benzenemethanamine derivatives for their potential use in various industries (Liu & Mabury, 2020).

Safety and Hazards

While specific safety and hazard information for “Benzenemethanamine, N-butyl-3-chloro-” is not available, it’s important to handle all chemical compounds with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

N-[(3-chlorophenyl)methyl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN/c1-2-3-7-13-9-10-5-4-6-11(12)8-10/h4-6,8,13H,2-3,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAGRDXHAYEBJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30167256
Record name Benzenemethanamine, N-butyl-3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenemethanamine, N-butyl-3-chloro-

CAS RN

16183-35-0
Record name N-Butyl-3-chlorobenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16183-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanamine, N-butyl-3-chloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016183350
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, N-butyl-3-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following a procedure analogous to that for the synthesis of Example 106, (3-chlorophenyl)methanamine (750 mg, 5.30 mmol) and butyraldehyde (480 μL, 5.30 mmol) were converted to the title compound (331 mg, 32%). 1H NMR (CDCl3) δ 7.64-7.55 (m, 2H), 7.44-7.33 (m, 2H), 4.02 (s, 2H), 2.84-2.72 (m, 2H), 1.84 (td, J=7.8, 15.8 Hz, 2H), 1.38 (sxt, J=7.5 Hz, 2H), 0.91 (t, J=7.4 Hz, 3H); MS(ESI+) m/z 198.1 (M+H)+.
Quantity
750 mg
Type
reactant
Reaction Step One
Quantity
480 μL
Type
reactant
Reaction Step One
Yield
32%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.